molecular formula C22H20N4O3 B11272987 2,3-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide

2,3-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide

Cat. No.: B11272987
M. Wt: 388.4 g/mol
InChI Key: TXZGFLSSIACLJA-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and an imidazo[1,2-A]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzoic acid with 4-(7-methylimidazo[1,2-A]pyrimidin-2-yl)aniline under dehydrating conditions to form the amide bond. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,3-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide exerts its effects involves binding to specific molecular targets. The imidazo[1,2-A]pyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various cellular pathways, leading to effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: A well-known imidazo[1,2-A]pyridine derivative used as a hypnotic agent.

    Alpidem: Another imidazo[1,2-A]pyridine derivative with anxiolytic properties.

Uniqueness

2,3-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other imidazo[1,2-A]pyridine derivatives .

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

2,3-dimethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H20N4O3/c1-14-11-12-26-13-18(25-22(26)23-14)15-7-9-16(10-8-15)24-21(27)17-5-4-6-19(28-2)20(17)29-3/h4-13H,1-3H3,(H,24,27)

InChI Key

TXZGFLSSIACLJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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